Cas no 2248341-45-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate)
Il composto 1,3-dioxo-2,3-diidro-1H-isoindol-2-il 2-{[4-(4-metilfenil)-4H-1,2,4-triazol-3-il]solfanil}acetato è un derivato dell'isoindol-1,3-dione con un gruppo triazolico sostituito. La sua struttura combina un nucleo ftalimide con un gruppo 1,2,4-triazolo legato tramite un ponte solfanil-acetato, conferendo proprietà chimiche uniche. La presenza del gruppo metilfenilico migliora la stabilità termica e la lipofilia, mentre il gruppo triazolico offre potenziali siti per ulteriori modificazioni chimiche. Questo composto può trovare applicazione come intermedio nella sintesi di farmaci o materiali funzionali, grazie alla sua reattività selettiva e alla capacità di formare legami covalenti con gruppi nucleofili. La sua architettura molecolare lo rende particolarmente adatto per lo sviluppo di inibitori enzimatici o agenti fotoattivi.
2248341-45-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Numero CAS:2248341-45-7
MF:C19H14N4O4S
MW:394.403862476349
CID:6028040
PubChem ID:165906011
Update Time:2025-07-15
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- 2248341-45-7
- EN300-6522681
-
- Inchi: 1S/C19H14N4O4S/c1-12-6-8-13(9-7-12)22-11-20-21-19(22)28-10-16(24)27-23-17(25)14-4-2-3-5-15(14)18(23)26/h2-9,11H,10H2,1H3
- Chiave InChI: WGNMJFYQPVHBQT-UHFFFAOYSA-N
- Sorrisi: S(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1=NN=CN1C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 394.07357611g/mol
- Massa monoisotopica: 394.07357611g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 601
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 120Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522681-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
| Enamine | EN300-6522681-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6522681-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6522681-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6522681-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6522681-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6522681-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6522681-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
2248341-45-7 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
2248341-45-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti